molecular formula C14H11ClO2 B582321 3-(Benzyloxy)-2-chlorobenzaldehyde CAS No. 1234323-23-9

3-(Benzyloxy)-2-chlorobenzaldehyde

Cat. No. B582321
CAS RN: 1234323-23-9
M. Wt: 246.69
InChI Key: CYCVVBJOXNIVMC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-chlorobenzaldehyde is a chemical compound used as a pharmaceutical intermediate . It is known to activate the adenyl cyclase .


Synthesis Analysis

The synthesis of similar compounds involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The yield of these reactions is typically high, around 88%, and the resulting compounds are often light yellow in color .


Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Benzyloxy)-2-chlorobenzaldehyde has been analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis . These techniques suggest that the Schiff base ligands coordinate via nitrogen of azomethine and deprotonated phenolic oxygen atoms .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chlorobenzaldehyde, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Mechanism of Action

While the exact mechanism of action for 3-(Benzyloxy)-2-chlorobenzaldehyde is not clear, similar compounds are known to interact with enzymes such as Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 .

Safety and Hazards

When handling 3-(Benzyloxy)-2-chlorobenzaldehyde, it is recommended to wear personal protective equipment and ensure adequate ventilation . Contact with eyes, skin, or clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

2-chloro-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCVVBJOXNIVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-chlorobenzaldehyde

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